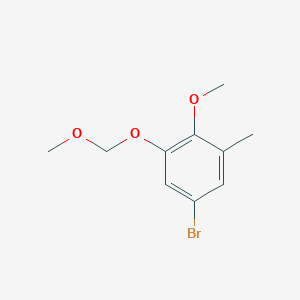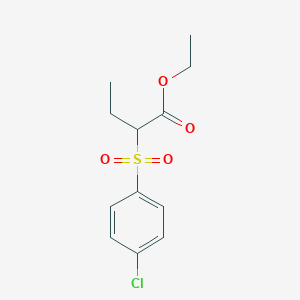
Ethyl 2-(4-chlorobenzene-1-sulfonyl)butanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(4-chlorobenzene-1-sulfonyl)butanoate is an organic compound that belongs to the class of sulfonyl esters It is characterized by the presence of a 4-chlorobenzene sulfonyl group attached to a butanoate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(4-chlorobenzene-1-sulfonyl)butanoate typically involves the reaction of 4-chlorobenzenesulfonyl chloride with ethyl butanoate in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:
4-chlorobenzenesulfonyl chloride+ethyl butanoate→Ethyl 2-(4-chlorobenzene-1-sulfonyl)butanoate
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-(4-chlorobenzene-1-sulfonyl)butanoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl group can be displaced by nucleophiles such as amines or thiols.
Reduction: The compound can be reduced to the corresponding sulfonamide or sulfone using reducing agents like lithium aluminum hydride.
Hydrolysis: In the presence of water and an acid or base catalyst, the ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines or thiols in the presence of a base like sodium hydroxide.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Nucleophilic Substitution: Sulfonamide or sulfonyl thiol derivatives.
Reduction: Sulfonamide or sulfone.
Hydrolysis: 4-chlorobenzenesulfonic acid and butanoic acid.
Applications De Recherche Scientifique
Ethyl 2-(4-chlorobenzene-1-sulfonyl)butanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential as a drug candidate or as a building block in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Ethyl 2-(4-chlorobenzene-1-sulfonyl)butanoate involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. The ester group can undergo hydrolysis, releasing the active sulfonyl moiety.
Comparaison Avec Des Composés Similaires
Ethyl 2-(4-chlorobenzene-1-sulfonyl)butanoate can be compared with other sulfonyl esters such as:
- Ethyl 2-(4-methylbenzenesulfonyl)butanoate
- Ethyl 2-(4-nitrobenzenesulfonyl)butanoate
- Ethyl 2-(4-methoxybenzenesulfonyl)butanoate
These compounds share similar structural features but differ in the substituents on the benzene ring, which can influence their reactivity and applications. This compound is unique due to the presence of the chlorine atom, which can enhance its electrophilicity and reactivity in certain chemical reactions.
Propriétés
Numéro CAS |
344437-66-7 |
|---|---|
Formule moléculaire |
C12H15ClO4S |
Poids moléculaire |
290.76 g/mol |
Nom IUPAC |
ethyl 2-(4-chlorophenyl)sulfonylbutanoate |
InChI |
InChI=1S/C12H15ClO4S/c1-3-11(12(14)17-4-2)18(15,16)10-7-5-9(13)6-8-10/h5-8,11H,3-4H2,1-2H3 |
Clé InChI |
DSMNDMZXQSJBRS-UHFFFAOYSA-N |
SMILES canonique |
CCC(C(=O)OCC)S(=O)(=O)C1=CC=C(C=C1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Disulfanediylbis[bis(2-methylpropyl)(sulfanylidene)-lambda~5~-phosphane]](/img/structure/B14251459.png)
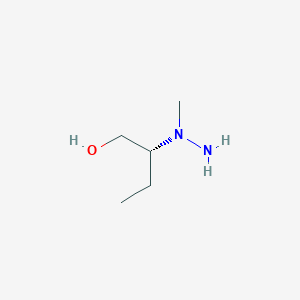
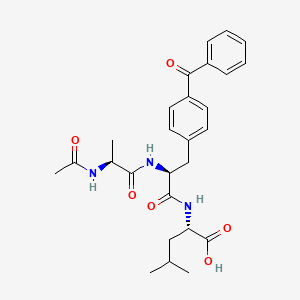


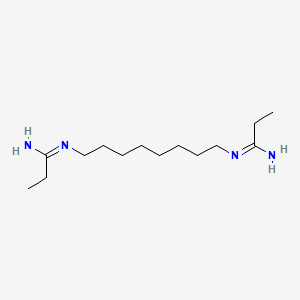
![Pyridinium, 1-[2-[4-(methoxycarbonyl)-2-pyridinyl]-2-oxoethyl]-, iodide](/img/structure/B14251493.png)
![tert-Butyl {4-[2-methyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]pyridin-2-yl}carbamate](/img/structure/B14251509.png)
![1-Decyl-3-[(hydroxyimino)methyl]pyridin-1-ium bromide](/img/structure/B14251514.png)
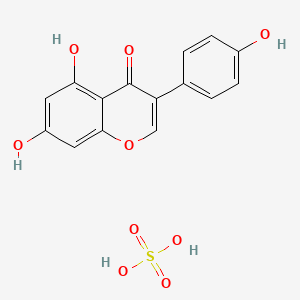
![2-{4-[(E)-(4-Octylphenyl)diazenyl]phenoxy}ethan-1-ol](/img/structure/B14251520.png)
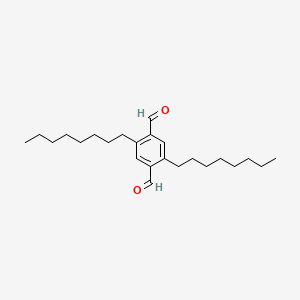
![1H-Indole-3-propanoic acid, 1-[(4-fluorophenyl)methyl]-](/img/structure/B14251527.png)
